molecular formula C30H22O4 B11994737 2,3-Dibenzoyl-1,4-diphenyl-1,4-butanedione CAS No. 4440-93-1

2,3-Dibenzoyl-1,4-diphenyl-1,4-butanedione

Cat. No.: B11994737
CAS No.: 4440-93-1
M. Wt: 446.5 g/mol
InChI Key: QPKVOOSJCFCEGP-UHFFFAOYSA-N
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Description

2,3-Dibenzoyl-1,4-diphenyl-1,4-butanedione is an organic compound with the molecular formula C30H22O4. It is characterized by its two benzoyl groups and two phenyl groups attached to a butanedione backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dibenzoyl-1,4-diphenyl-1,4-butanedione typically involves the reaction of benzil with benzaldehyde in the presence of a base. One common method is the Claisen-Schmidt condensation, where benzil and benzaldehyde are reacted in an alkaline medium, such as sodium hydroxide or potassium hydroxide, to form the desired product. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and bases might vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibenzoyl-1,4-diphenyl-1,4-butanedione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The phenyl and benzoyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms of the original compound.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

2,3-Dibenzoyl-1,4-diphenyl-1,4-butanedione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-dibenzoyl-1,4-diphenyl-1,4-butanedione exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved can vary, but often include interactions with active sites or binding pockets of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzil (1,2-diphenylethane-1,2-dione): Similar in structure but lacks the additional benzoyl groups.

    Benzoin (2-hydroxy-1,2-diphenylethanone): Contains a hydroxyl group instead of a second carbonyl group.

    1,3-Diphenyl-1,3-propanedione: Similar backbone but different positioning of phenyl groups.

Uniqueness

2,3-Dibenzoyl-1,4-diphenyl-1,4-butanedione is unique due to its specific arrangement of benzoyl and phenyl groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized applications where its particular chemical behavior is advantageous.

Properties

CAS No.

4440-93-1

Molecular Formula

C30H22O4

Molecular Weight

446.5 g/mol

IUPAC Name

2,3-dibenzoyl-1,4-diphenylbutane-1,4-dione

InChI

InChI=1S/C30H22O4/c31-27(21-13-5-1-6-14-21)25(28(32)22-15-7-2-8-16-22)26(29(33)23-17-9-3-10-18-23)30(34)24-19-11-4-12-20-24/h1-20,25-26H

InChI Key

QPKVOOSJCFCEGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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